2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine
Description
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine (C₁₁H₁₃ClN₂, molecular weight: 208.69 g/mol) is an indole-derived ethanamine compound characterized by a chlorine substituent at position 7 and a methyl group at position 2 of the indole ring, with an ethanamine moiety at position 3 . The compound has been studied in biochemical contexts, particularly for interactions with proteins such as HSP90, though specific pharmacological applications remain under investigation .
Properties
IUPAC Name |
2-(7-chloro-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHERXYVWROCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)Cl)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine serves as a valuable building block in the synthesis of more complex indole derivatives. These derivatives are essential in various chemical reactions and processes due to their unique structural characteristics.
Biology
Indole derivatives, including this compound, are known for their broad-spectrum biological activities:
- Antiviral Activity: Studies have shown that this compound can inhibit viral replication in several models.
- Antimicrobial Properties: It exhibits significant antibacterial and antifungal activities against various strains of bacteria and fungi.
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in:
- Neurology: It targets the N-Methyl-D-Aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory function. Research indicates potential neuroprotective effects, especially in models of Alzheimer's disease by reducing excitotoxicity.
| Study | Findings |
|---|---|
| Neurological Disorders | Potential neuroprotective effects through NMDA receptor modulation. |
| Cancer Research | In vitro studies demonstrated inhibition of cancer cell proliferation through apoptosis induction. |
| Infection Models | Significant activity against resistant bacterial strains suggests potential as an alternative therapeutic agent. |
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, including dyes and agrochemicals.
Case Studies
Several case studies have underscored the biological activity of this compound:
- Neurological Disorders: A study demonstrated its effects on NMDA receptor modulation in Alzheimer's models, showing neuroprotective effects through reduced excitotoxicity.
- Cancer Research: In vitro assessments revealed that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Infection Models: Antimicrobial assays indicated that it exhibited significant activity against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The biological activity of indole-ethanamine derivatives is highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
Biochemical Interactions and Binding Affinities
HSP90 Interactions
- The absence of a nitro group (present in compounds) in the target compound may reduce binding affinity compared to those derivatives.
Receptor Binding (Serotonergic and Other Targets)
- NBOMe Series : Compounds like 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-benzylethanamine) share an ethanamine backbone but feature a dimethoxyphenyl group instead of an indole. These compounds target serotonin receptors (5-HT₂A) with high potency, highlighting how divergent substitution patterns drastically alter target specificity .
Biological Activity
2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurology and oncology. Its structure, characterized by a chloro and methyl substitution on the indole ring, influences its biological interactions and mechanisms of action.
The primary target of this compound is believed to be the N-Methyl-D-Aspartate (NMDA) receptor, a subtype of glutamate receptor involved in synaptic plasticity and memory function. The compound interacts with this receptor with high affinity, leading to inhibition of NMDA-mediated signaling pathways. This inhibition can have various downstream effects on neuronal excitability and neurotransmission, making it a candidate for further investigation in neurological disorders.
Biochemical Pathways
The biological activity of this compound is primarily mediated through its interaction with the NMDA receptor, affecting pathways related to:
- Neurotransmitter Release : Modulating the release of neurotransmitters such as glutamate and GABA.
- Cell Signaling : Influencing intracellular signaling cascades that regulate neuronal survival and plasticity.
- Gene Expression : Altering gene expression profiles associated with neuroprotection and inflammation .
Pharmacokinetics
As a derivative of tryptamine, this compound shares some pharmacokinetic properties typical of indole compounds. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding its therapeutic potential. Research indicates that indole derivatives can exhibit varying degrees of bioavailability and metabolic stability depending on their specific structural modifications.
Biological Activities
The compound has been studied for several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may possess antiviral properties, potentially inhibiting viral replication through modulation of host cellular pathways.
- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Antimicrobial Effects : Some studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Characteristics | Biological Activities |
|---|---|---|
| Tryptamine | Naturally occurring indole | Neurotransmitter activity |
| Serotonin | Derived from tryptophan | Mood regulation |
| Indole-3-acetic acid | Plant hormone | Growth regulation in plants |
| This compound | Chloro and methyl substitutions on indole | Antiviral, anticancer, antimicrobial |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neurological Disorders : A study investigated its effects on NMDA receptor modulation in models of Alzheimer's disease, showing potential neuroprotective effects through reduced excitotoxicity.
- Cancer Research : In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Infection Models : Antimicrobial assays revealed that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent in infectious diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(7-Chloro-2-methyl-1H-indol-3-yl)ethanamine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated indole precursors. For example, a chloro-substituted indole (e.g., 7-chloro-2-methylindole) undergoes substitution or condensation with ethanamine derivatives under acidic or reflux conditions. Key steps include:
- Step 1 : Halogenation at the 7th position of the indole ring using reagents like chlorine gas or N-chlorosuccinimide (NCS) .
- Step 2 : Functionalization of the 3rd position via Mannich reaction or alkylation to introduce the ethanamine side chain .
- Purification : Recrystallization in ethanol or chromatography (e.g., silica gel) improves purity. Purity >95% is achievable with careful control of reaction pH and temperature .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., chloro and methyl substituents). The indole NH proton appears as a broad singlet near δ 10–12 ppm, while the ethanamine chain shows signals at δ 2.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₃ClN₂, MW 208.69) and detects isotopic chlorine patterns .
- IR : Stretching frequencies for NH (3200–3400 cm⁻¹) and C-Cl (550–750 cm⁻¹) confirm functional groups .
Q. How can researchers screen the biological activity of this compound in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to test affinity for serotonin receptors (5-HT₁A/2A) due to structural similarity to tryptamine derivatives .
- Enzyme Inhibition : Screen against monoamine oxidase (MAO) or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM to assess antiproliferative effects .
Advanced Research Questions
Q. How can conflicting data on receptor binding affinities be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Strategies include:
- Dose-Response Curves : Perform full concentration ranges (e.g., 0.1 nM–10 μM) to calculate accurate IC₅₀ values .
- Competitive Binding : Co-incubate with known antagonists (e.g., ketanserin for 5-HT₂A) to validate specificity .
- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and compare with experimental data .
Q. What structural analogs of this compound show improved pharmacokinetic properties?
- Answer : Analog optimization focuses on substituent effects:
- Fluoro vs. Chloro : Fluorine at the 7th position (as in 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine) increases metabolic stability but reduces lipophilicity .
- Methyl Group Positioning : 2,4-Dimethyl derivatives enhance steric hindrance, reducing off-target interactions .
- Data Table :
Q. What computational methods predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Identify key features (e.g., indole NH, chloro group) using tools like Schrödinger’s Phase .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess target engagement .
- QSAR : Develop regression models correlating substituent electronegativity (Hammett σ) with activity .
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). SHELX programs refine structures to <1.0 Å resolution .
- Key Parameters : Analyze dihedral angles between indole and ethanamine moieties to confirm intramolecular hydrogen bonding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
